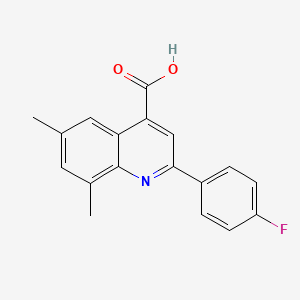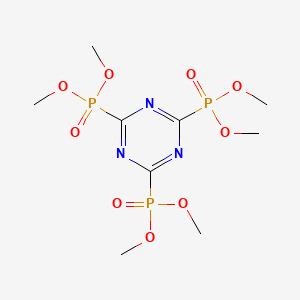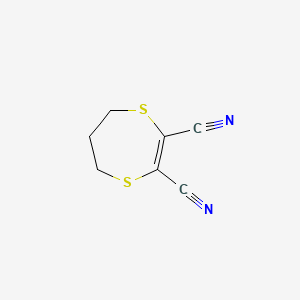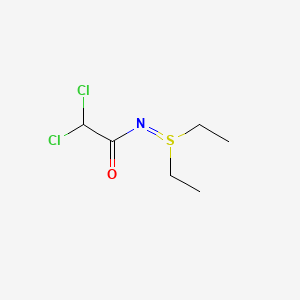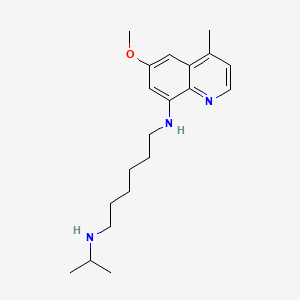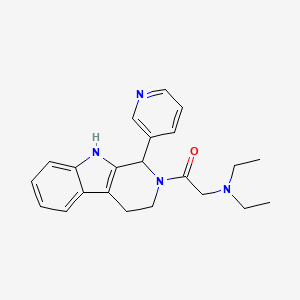
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is a diterpenoid compound isolated from various species of the Euphorbia genus. This compound is known for its unique structure and significant biological activities, particularly its inhibitory effects on cancer stem cells .
Preparation Methods
The compound can be isolated from the roots of Euphorbia species, such as Euphorbia fischeriana and Euphorbia sieboldiana . The isolation process typically involves extraction with solvents like acetone, followed by chromatographic separation techniques. The structure of the compound is confirmed using spectroscopic methods such as NMR and MS .
Chemical Reactions Analysis
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- involves the inhibition of cancer stem cell proliferation and differentiation. It targets specific molecular pathways involved in cancer stem cell maintenance, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar compounds include other atisane-type diterpenoids such as antiquorin and 3-hydroxy-atis-16-ene-2,14-dione . These compounds share a similar framework but differ in their functional groups and biological activities. Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is unique due to its specific inhibitory effects on cancer stem cells, which are not observed in all related compounds .
Properties
CAS No. |
136025-63-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4S,6S,9R,10S,12R)-6-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-7,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-6-5-14-18(2,3)17(23)13(21)10-19(14,4)15(20)7-12(11)8-16(20)22/h12,14-15,17,23H,1,5-10H2,2-4H3/t12-,14-,15+,17-,19-,20+/m1/s1 |
InChI Key |
DSGJNNDCMDMSTM-KKVGBOLFSA-N |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3=O)C(=C)C4)(C)C)O |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CC(=O)C1O)C)CC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


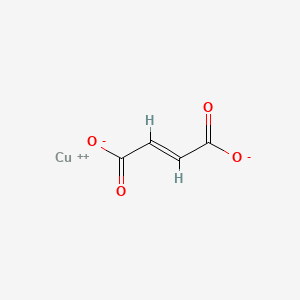

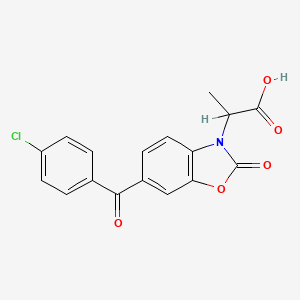
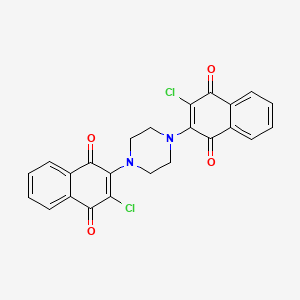
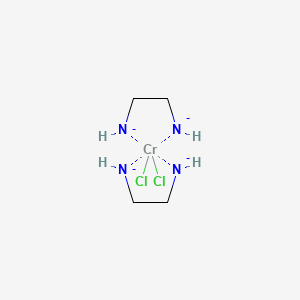

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

